molecular formula C13H16BNO2S B11852859 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole

Cat. No.: B11852859
M. Wt: 261.2 g/mol
InChI Key: RIJAZIDYQBRSSM-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole is an organic compound that features a boron-containing dioxaborolane ring attached to a benzo[d]isothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole typically involves the formation of the dioxaborolane ring followed by its attachment to the benzo[d]isothiazole core. One common method involves the reaction of 4-bromo-1,2-benzisothiazole with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate or cesium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole undergoes various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the benzo[d]isothiazole ring.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified benzo[d]isothiazole derivatives.

    Substitution: Various substituted benzo[d]isothiazole derivatives depending on the reactants used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boron center in the dioxaborolane ring acts as a nucleophile, facilitating the transfer of the organic group to the palladium catalyst, which then couples with the electrophilic partner. This mechanism is crucial in the formation of complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole is unique due to the presence of the benzo[d]isothiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H16BNO2S

Molecular Weight

261.2 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-7-11-9(10)8-15-18-11/h5-8H,1-4H3

InChI Key

RIJAZIDYQBRSSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NSC3=CC=C2

Origin of Product

United States

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